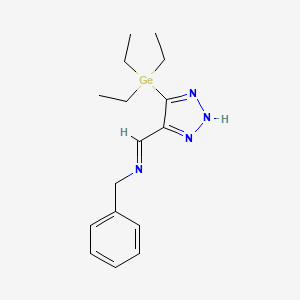![molecular formula C17H16IN3O2 B11547281 2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide](/img/structure/B11547281.png)
2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide is an organic compound that features a hydrazone linkage, an iodobenzylidene moiety, and a benzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide typically involves the condensation of 2-iodobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with N-(4-methylbenzyl)-2-oxoacetamide under appropriate conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and may require the use of a catalyst or acidic conditions to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.
Substitution: The iodobenzylidene moiety can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the hydrazone and benzyl groups.
Reduction: Hydrazine derivatives.
Substitution: Compounds where the iodine atom is replaced by other functional groups.
Aplicaciones Científicas De Investigación
2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide involves its interaction with molecular targets in biological systems. The hydrazone linkage can form reversible covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The iodobenzylidene moiety may also participate in halogen bonding interactions, further influencing the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide
- 2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide
- 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide
Uniqueness
2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide is unique due to the presence of the iodobenzylidene moiety, which imparts distinct chemical reactivity and potential biological activity. The iodine atom can participate in halogen bonding and other interactions that are not possible with other halogens or substituents.
Propiedades
Fórmula molecular |
C17H16IN3O2 |
|---|---|
Peso molecular |
421.23 g/mol |
Nombre IUPAC |
N'-[(E)-(2-iodophenyl)methylideneamino]-N-[(4-methylphenyl)methyl]oxamide |
InChI |
InChI=1S/C17H16IN3O2/c1-12-6-8-13(9-7-12)10-19-16(22)17(23)21-20-11-14-4-2-3-5-15(14)18/h2-9,11H,10H2,1H3,(H,19,22)(H,21,23)/b20-11+ |
Clave InChI |
ZAENMKOWYDFELB-RGVLZGJSSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)CNC(=O)C(=O)N/N=C/C2=CC=CC=C2I |
SMILES canónico |
CC1=CC=C(C=C1)CNC(=O)C(=O)NN=CC2=CC=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11547200.png)
![N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11547219.png)
![N'-[(E)-(3,5-Dibromo-2-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11547223.png)
![4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11547230.png)
![(3E)-N-(3-bromophenyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11547232.png)
![N-[(E)-(4-bromophenyl)methylidene]-1,3,4-triphenyl-1H-pyrazol-5-amine](/img/structure/B11547234.png)
![2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B11547239.png)

![3-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11547248.png)
![N'-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11547264.png)
![N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B11547265.png)
![N-(3,4-Dichlorophenyl)-N-({N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11547272.png)
![2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11547280.png)
